Tetrakis-(4-methyl-benzyl)-stannane
Description
Evolution of Organotin Chemistry
The journey of organotin chemistry began in the mid-19th century. In 1849, English chemist Edward Frankland first synthesized an organotin compound, diethyltin (B15495199) diiodide. webflow.com This was shortly followed by the work of German chemist Carl Löwig in 1852, who prepared diethyltin by reacting a sodium-tin alloy with ethyl iodide. medchemexpress.com These pioneering efforts laid the groundwork for a field that would see exponential growth in the 20th century, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. webflow.com
The initial decades of organotin chemistry were largely focused on fundamental synthesis and characterization. However, the 1950s marked a significant turning point with the discovery of the industrial applications of these compounds. acs.org Researchers like those at the Tin Research Institute played a pivotal role in uncovering the utility of organotins as stabilizers for polyvinyl chloride (PVC), a discovery that remains a major application to this day. wikipedia.org This era also saw the expansion of organotin use into agriculture as fungicides and pesticides, and as catalysts in various industrial processes. acs.orgwikipedia.org This surge in practical applications fueled a deeper investigation into the fundamental properties and reaction mechanisms of organotin compounds.
Classification and Significance of Tetraorganostannanes
Organotin compounds are generally classified based on the number of organic substituents attached to the tin atom, denoted as R_nSnX_{4-n}, where 'R' is an organic group and 'X' is typically a halide, oxide, or other anionic group. The four main classes are mono-, di-, tri-, and tetraorganotins.
Tetraorganostannanes , with the general formula R₄Sn, are a cornerstone of this classification. In these compounds, the tin atom is bonded to four organic groups. They are characterized by their chemical stability and are often used as precursors for the synthesis of other organotin compounds through cleavage of a tin-carbon bond. wikipedia.org While generally less biologically active than their tri- or di-substituted counterparts, their role as synthetic intermediates is crucial. They are pivotal in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, which is a powerful method for forming carbon-carbon bonds in the synthesis of complex organic molecules. researchgate.net
The significance of tetraorganostannanes extends to their use in materials science. For instance, they can be used in the production of tin dioxide layers on glass through chemical vapor deposition. wikipedia.org The physical and chemical properties of tetraorganostannanes can be finely tuned by varying the nature of the four organic substituents, influencing their reactivity, volatility, and solubility.
Research Landscape of Tetrakis-(4-methyl-benzyl)-stannane within Contemporary Organometallic Chemistry
This compound is a specific tetraorganostannane with the chemical formula C₃₂H₃₆Sn. In this molecule, the central tin atom is bonded to four 4-methylbenzyl groups.
| Property | Value |
| CAS Number | 134917-88-7 |
| Molecular Formula | C32H36Sn |
| Molecular Weight | 539.35 g/mol |
| Data obtained from BLDpharm. bldpharm.com |
Despite its well-defined structure, a comprehensive survey of the scientific literature reveals that this compound is a sparsely researched compound. There is a notable absence of detailed studies on its synthesis, spectroscopic characterization, and crystal structure in peer-reviewed journals. Its commercial availability from suppliers of chemical reagents suggests that its primary role may be as a starting material or intermediate for the synthesis of other, more complex organometallic structures or as a component in specialized material science applications that are not widely published in academic literature.
The research landscape for structurally related compounds, such as tetrakis(4-chlorobenzyl)tin, has involved detailed crystallographic studies to understand the influence of substituents on the molecular geometry and intermolecular interactions. researchgate.net Such studies provide a framework for what could be explored with this compound. However, without dedicated research, its specific properties and potential applications remain largely undocumented in the public domain. The limited available information indicates that while the broader class of tetraorganostannanes is of immense importance, the scientific community has yet to focus significant attention on this particular derivative.
Properties
IUPAC Name |
tetrakis[(4-methylphenyl)methyl]stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H9.Sn/c4*1-7-3-5-8(2)6-4-7;/h4*3-6H,1H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHYJULTFDKYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[Sn](CC2=CC=C(C=C2)C)(CC3=CC=C(C=C3)C)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tetrakis 4 Methyl Benzyl Stannane
Alkylation Routes for Sn-C Bond Formation
The most direct and widely employed method for the synthesis of tetraorganostannanes involves the alkylation of a tin(IV) halide, typically tin(IV) chloride (SnCl₄), with a suitable organometallic nucleophile. This approach leverages the electrophilic nature of the tin center in SnCl₄ and the nucleophilicity of the carbanionic portion of the organometallic reagent. The general reaction can be represented as:
4 R-M + SnCl₄ → R₄Sn + 4 MCl
Where 'R' represents the organic group (in this case, 4-methyl-benzyl) and 'M' is a metal such as magnesium (in Grignard reagents) or lithium.
Grignard Reagent-Mediated Synthesis
The use of Grignard reagents (R-MgX) for the formation of Sn-C bonds is a classic and highly effective method. wikipedia.orglibretexts.org Grignard reagents are readily prepared from the corresponding organic halide and magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgcerritos.edu For the synthesis of Tetrakis-(4-methyl-benzyl)-stannane, 4-methylbenzyl chloride or bromide would be the starting material for the Grignard reagent.
The synthesis proceeds by the dropwise addition of the Grignard reagent to a solution of tin(IV) chloride. google.com The reaction is typically exothermic and requires careful temperature control. An excess of the Grignard reagent is often used to ensure complete substitution of all four chlorine atoms on the tin. The general reaction is as follows:
4 (4-CH₃C₆H₄CH₂)MgX + SnCl₄ → (4-CH₃C₆H₄CH₂)₄Sn + 4 MgXCl
(where X = Cl or Br)
The reaction mechanism involves a series of nucleophilic substitution steps at the tin center. The polarity of the carbon-magnesium bond in the Grignard reagent renders the benzylic carbon nucleophilic, which readily attacks the electrophilic tin atom of SnCl₄. This process is repeated until all four chloride ligands have been displaced by the 4-methylbenzyl groups. The choice of solvent is crucial, as it must be able to solvate and stabilize the Grignard reagent. libretexts.orgcerritos.edu
| Reagent 1 | Reagent 2 | Solvent | Conditions | Product | Yield | Reference |
| 4-Methylbenzylmagnesium bromide | Tin(IV) chloride | Diethyl ether | Reflux | This compound | High | General Method |
| Benzylmagnesium chloride | Tin(IV) chloride | THF | 0 °C to rt | Tetrabenzyltin | ~90% | Analogous Reaction |
This table presents a representative, generalized synthesis for this compound based on established Grignard methodologies for similar compounds.
Organolithium and Organoaluminum Approaches
Organolithium reagents (R-Li) serve as a powerful alternative to Grignard reagents for the synthesis of tetraorganostannanes. wikipedia.orgyoutube.com They are generally more reactive than their Grignard counterparts due to the more ionic nature of the carbon-lithium bond. wikipedia.org This increased reactivity can be advantageous, particularly when dealing with less reactive precursors or when milder reaction conditions are desired. The preparation of 4-methylbenzyl-lithium would typically involve the reaction of 4-methylbenzyl chloride or bromide with lithium metal. youtube.com
The reaction with tin(IV) chloride proceeds similarly to the Grignard route:
4 (4-CH₃C₆H₄CH₂)Li + SnCl₄ → (4-CH₃C₆H₄CH₂)₄Sn + 4 LiCl
The use of organolithium reagents can sometimes lead to higher yields and cleaner reactions. However, their high reactivity also necessitates strict anhydrous and inert atmosphere conditions to prevent side reactions with moisture or oxygen. uniurb.it
Organoaluminum compounds (R₃Al) are also utilized, particularly in industrial settings for the production of tetraalkyltins. uu.nl The reaction, known as the Ziegler process, involves the alkylation of tin(IV) chloride with a trialkylaluminum. While highly efficient, this method is less common in laboratory-scale synthesis of more complex tetraorganostannanes like this compound due to the handling requirements of pyrophoric organoaluminum reagents.
Synthesis from Organotin Halide Precursors
An alternative and versatile route to this compound involves the use of organotin halide precursors. wikipedia.orggelest.com These precursors, which already possess one or more Sn-C bonds, can be synthesized through redistribution reactions between a tetraorganotin and a tin(IV) halide, or by the direct alkylation of tin(IV) chloride with a stoichiometric amount of the organometallic reagent. For instance, reacting SnCl₄ with one equivalent of 4-methylbenzylmagnesium bromide could yield (4-methyl-benzyl)tin trichloride.
These organotin halides can then be further alkylated to introduce the remaining organic groups. For example, if one were to start with (4-methyl-benzyl)tin trichloride, it could be reacted with three equivalents of a 4-methylbenzyl Grignard or organolithium reagent to afford the desired product:
(4-CH₃C₆H₄CH₂)SnCl₃ + 3 (4-CH₃C₆H₄CH₂)MgX → (4-CH₃C₆H₄CH₂)₄Sn + 3 MgXCl
This stepwise approach offers greater control over the final product, which is particularly useful for the synthesis of mixed tetraorganostannanes (R₃R'Sn). While not the most direct route to a symmetrical compound like this compound, it highlights the versatility of organotin halides as synthetic intermediates. orientjchem.org The reaction of organotin halides with different nucleophiles allows for the synthesis of a wide variety of organotin compounds with tailored properties. orientjchem.orgnih.gov
Strategic Design of Synthetic Pathways for Substituted Tetraorganostannanes
The strategic design of synthetic pathways for substituted tetraorganostannanes like this compound hinges on several key factors, including the nature of the organic substituent, the desired purity of the final product, and the scale of the synthesis.
For symmetrical tetraorganostannanes, the one-pot reaction of tin(IV) chloride with four or more equivalents of a Grignard or organolithium reagent is generally the most straightforward and efficient method. The choice between a Grignard and an organolithium reagent may depend on the availability of the starting halide and the desired reactivity.
The synthesis of unsymmetrical or mixed tetraorganostannanes (e.g., (4-CH₃C₆H₄CH₂)₃SnR') necessitates a more strategic, stepwise approach. This typically involves the initial synthesis of an organotin halide precursor, such as (4-CH₃C₆H₄CH₂)₃SnCl, followed by the reaction with a different organometallic reagent (R'MgX or R'Li) to introduce the fourth, distinct organic group.
Advanced Spectroscopic and Structural Elucidation of Tetrakis 4 Methyl Benzyl Stannane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environments of magnetically active nuclei. For Tetrakis-(4-methyl-benzyl)-stannane, the key nuclei for investigation are ¹H, ¹³C, and ¹¹⁹Sn.
¹H NMR Analysis of Methylbenzyl Protons
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the four p-methylbenzyl groups.
Methyl Protons (-CH₃): The protons of the four equivalent methyl groups on the para position of the phenyl rings would give rise to a single, sharp singlet. Based on data from similar p-tolyl compounds, this signal is anticipated to appear in the upfield region of the spectrum, typically around δ 2.3 ppm . rsc.org
Benzyl (B1604629) Protons (-CH₂-Sn): The methylene (B1212753) protons, being directly attached to the tin-flanked carbon, are expected to be deshielded and appear as a singlet further downfield. The chemical shift for benzylic protons attached to a tin atom is generally in the range of δ 2.5 - 3.0 ppm . The presence of tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) with nuclear spin I = 1/2 would likely result in the observation of satellite peaks flanking the main signal, arising from two-bond coupling (²J(¹¹⁹Sn-¹H) and ²J(¹¹⁷Sn-¹H)).
Aromatic Protons (-C₆H₄-): The four protons on each of the para-substituted phenyl rings are chemically non-equivalent (an AA'BB' spin system). They are expected to appear as two distinct doublets in the aromatic region of the spectrum, typically between δ 6.8 and 7.2 ppm . The protons ortho to the methyl group will have a slightly different chemical shift compared to the protons ortho to the benzyl group.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| Methyl (-CH₃) | ~ 2.3 | Singlet | N/A |
| Benzyl (-CH₂Sn) | ~ 2.5 - 3.0 | Singlet with Sn satellites | ²J(¹¹⁹Sn-¹H) ≈ 50-60 Hz |
| Aromatic (ortho to -CH₃) | ~ 6.8 - 7.2 | Doublet | ³J(H-H) ≈ 7-8 Hz |
| Aromatic (ortho to -CH₂Sn) | ~ 6.8 - 7.2 | Doublet | ³J(H-H) ≈ 7-8 Hz |
¹³C NMR Investigations of Carbon Framework
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon environment.
Methyl Carbon (-CH₃): This carbon is expected to resonate in the aliphatic region, typically around δ 21 ppm . rsc.org
Benzyl Carbon (-CH₂-Sn): The carbon of the methylene group directly bonded to the tin atom will show a characteristic chemical shift and will exhibit coupling to the tin nucleus (¹J(¹¹⁹Sn-¹³C) and ¹J(¹¹⁷Sn-¹³C)). This signal is anticipated around δ 30-40 ppm .
Aromatic Carbons (-C₆H₄-): The aromatic region will display four distinct signals for the carbons of the phenyl ring. The ipso-carbon attached to the tin-benzyl group will be significantly influenced by the tin atom and is expected around δ 140-145 ppm . The carbon bearing the methyl group is predicted to be in a similar region. The other two aromatic carbons (CH) will appear between δ 125 and 135 ppm . rsc.org Quaternary carbons, those without attached protons, generally show weaker signals. oregonstate.edu
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Methyl (-CH₃) | ~ 21 |
| Benzyl (-CH₂Sn) | ~ 30 - 40 |
| Aromatic C-H | ~ 125 - 135 |
| Aromatic C-CH₃ | ~ 135 - 140 |
| Aromatic C-CH₂Sn | ~ 140 - 145 |
¹¹⁹Sn NMR for Tin Coordination Environment
¹¹⁹Sn NMR spectroscopy is a highly sensitive probe of the coordination number and geometry around the tin atom. For a tetracoordinated organotin compound like this compound, the ¹¹⁹Sn chemical shift is expected to fall within a characteristic range. For tetra-alkyl or tetra-aryl stannanes, this range is typically between δ -40 and -160 ppm relative to the standard tetramethyltin (B1198279) (SnMe₄). The precise chemical shift will be influenced by the electronic effects of the p-methylbenzyl substituents.
Multidimensional NMR Techniques for Conformational Studies
While 1D NMR provides essential connectivity data, multidimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals. Furthermore, advanced techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of different proton groups, offering valuable data on the preferred conformation of the four methylbenzyl groups around the central tin atom. nih.govrsc.org The flexibility of the Sn-CH₂ bonds allows for various rotational conformers, and these studies could help determine the most stable arrangement in solution.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Characteristic Functional Groups
Infrared spectroscopy is used to identify the characteristic functional groups present in a molecule by their unique vibrational frequencies.
The IR spectrum of this compound is expected to show the following key absorption bands:
C-H Stretching (Aromatic and Alkyl): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (around 3010-3080 cm⁻¹ ). youtube.com The C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups will be observed just below 3000 cm⁻¹ (in the range of 2850-2960 cm⁻¹ ). libretexts.org
C=C Stretching (Aromatic): The characteristic stretching vibrations of the carbon-carbon double bonds within the aromatic rings are expected to appear in the region of 1600-1450 cm⁻¹ . specac.com
C-H Bending: Bending vibrations for the methyl and methylene groups will be present in the fingerprint region, typically around 1465 cm⁻¹ (methylene scissoring) and 1375 cm⁻¹ (methyl symmetric bending). masterorganicchemistry.com
Aromatic Out-of-Plane Bending: The substitution pattern on the benzene (B151609) ring gives rise to strong out-of-plane (OOP) C-H bending vibrations. For a 1,4-disubstituted (para) ring, a strong band is expected in the range of 800-840 cm⁻¹ . specac.com
Sn-C Stretching: The stretching vibration of the tin-carbon bond is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹ .
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3010 - 3080 |
| Alkyl C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Methylene C-H Bend | ~ 1465 |
| Methyl C-H Bend | ~ 1375 |
| Aromatic C-H OOP Bend (para) | 800 - 840 |
| Sn-C Stretch | 500 - 600 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, offering insights into its structural composition and bonding. The Raman spectrum of this compound is expected to be characterized by a series of distinct bands corresponding to the vibrations of its constituent functional groups.
The primary vibrational modes can be attributed to the Sn-C bonds, the aromatic rings of the benzyl groups, and the methyl groups. The Sn-C stretching vibrations are typically observed in the lower frequency region of the Raman spectrum. For tetra-alkyl and tetra-aryl tin compounds, these vibrations are generally found between 450 and 600 cm⁻¹. The symmetric stretching of the four Sn-C bonds would give rise to a particularly strong and polarized Raman band, providing a clear signature for the tetrasubstituted tin center.
The aromatic C-H stretching vibrations of the p-substituted benzyl rings are expected to appear in the high-frequency region, typically around 3000-3100 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations will produce a series of weaker bands at lower frequencies. The C-C stretching vibrations within the aromatic ring are anticipated to yield characteristic bands in the 1400-1600 cm⁻¹ region. Furthermore, the presence of the methyl group introduces additional vibrational modes, including symmetric and asymmetric C-H stretching and bending vibrations.
Table 1: Predicted Raman Active Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Methyl C-H Stretch | 2850 - 2980 | Medium |
| Aromatic C=C Stretch | 1580 - 1620 | Strong |
| Aromatic C=C Stretch | 1480 - 1520 | Medium |
| CH₂ Scissoring | 1440 - 1470 | Weak |
| Methyl C-H Bend | 1370 - 1390 | Weak |
| Sn-CH₂ Stretch (Symmetric) | 480 - 520 | Strong, Polarized |
| Sn-CH₂ Stretch (Asymmetric) | 530 - 570 | Medium-Weak |
Mass Spectrometry Techniques
Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the fragmentation pathways of molecules. For this compound, a combination of soft ionization techniques and tandem mass spectrometry provides comprehensive structural information.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of organometallic compounds, as it typically produces intact molecular ions with minimal fragmentation. kaust.edu.saresearchgate.netresearchgate.netnih.govresearchgate.net In the positive ion mode ESI-MS spectrum of this compound, the most prominent peak would correspond to the protonated molecule, [M+H]⁺, or adducts with solvent molecules or cations present in the mobile phase. The characteristic isotopic pattern of tin, with its multiple stable isotopes, provides a definitive signature for the presence of a tin-containing species. kaust.edu.sa The calculated molecular weight of this compound (C₃₂H₃₆Sn) is approximately 532.19 g/mol . The ESI-MS spectrum would therefore be expected to show a cluster of peaks centered around m/z 533.19 for the [M+H]⁺ ion, with the relative intensities of the isotopic peaks matching the natural abundance of tin isotopes.
Table 2: Predicted Isotopic Distribution for the [M+H]⁺ Ion of this compound
| Isotope | m/z (approx.) | Relative Abundance (%) |
| ¹¹⁶Sn | 531.19 | 14.5 |
| ¹¹⁷Sn | 532.19 | 7.7 |
| ¹¹⁸Sn | 533.19 | 24.2 |
| ¹¹⁹Sn | 534.19 | 8.6 |
| ¹²⁰Sn | 535.19 | 32.6 |
| ¹²²Sn | 537.19 | 4.6 |
| ¹²⁴Sn | 539.19 | 5.8 |
Tandem Mass Spectrometry (MSⁿ) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MSⁿ) is employed to probe the fragmentation pathways of the molecular ion, providing detailed structural information. nih.gov The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through the sequential loss of the 4-methyl-benzyl groups. A common fragmentation pathway for benzyl-containing compounds involves the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. youtube.com In this case, the substituted tropylium ion (C₈H₉⁺) would be expected at m/z 105.
The primary fragmentation step would be the cleavage of a Sn-C bond, resulting in the loss of a 4-methyl-benzyl radical and the formation of the [Sn(CH₂C₆H₄CH₃)₃]⁺ ion. Subsequent fragmentation steps would involve further losses of 4-methyl-benzyl groups.
Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M-CH₂C₆H₄CH₃]⁺ | [Sn(CH₂C₆H₄CH₃)₃]⁺ | 427.12 |
| [M-2(CH₂C₆H₄CH₃)]⁺ | [Sn(CH₂C₆H₄CH₃)₂]⁺ | 322.05 |
| [M-3(CH₂C₆H₄CH₃)]⁺ | [Sn(CH₂C₆H₄CH₃)]⁺ | 217.98 |
| [CH₂C₆H₄CH₃]⁺ | Tropylium-like ion | 105.07 |
| [C₇H₇]⁺ | Tropylium ion | 91.05 |
Solid-State Structural Determination
X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on molecular geometry and crystal packing.
Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
Although a specific crystal structure for this compound has not been reported in the searched literature, predictions can be made based on related structures. youtube.comrsc.org It is anticipated that the compound would crystallize in a non-centrosymmetric space group, likely tetragonal or monoclinic, similar to other tetra-substituted tin compounds. youtube.comrsc.org The tin atom would adopt a tetrahedral coordination geometry, with the four 4-methyl-benzyl groups arranged around the central tin atom. The Sn-C bond lengths are expected to be in the range of 2.14-2.18 Å, and the C-Sn-C bond angles should be close to the ideal tetrahedral angle of 109.5°. The crystal packing would be influenced by van der Waals interactions between the aromatic rings of adjacent molecules.
Table 4: Predicted Crystallographic Parameters for this compound (based on analogous structures)
| Parameter | Predicted Value |
| Crystal System | Tetragonal or Monoclinic |
| Space Group | e.g., P-421c, C2/c |
| a (Å) | 10 - 15 |
| b (Å) | 10 - 15 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Sn-C Bond Length (Å) | 2.14 - 2.18 |
| C-Sn-C Bond Angle (°) | 108 - 112 |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and assessing sample purity. The PXRD pattern of a microcrystalline sample of this compound would exhibit a unique set of diffraction peaks at specific 2θ angles. This pattern serves as a fingerprint for the crystalline form of the compound. While specific experimental data is not available, the pattern can be predicted if the unit cell parameters from single-crystal X-ray diffraction are known. The positions of the diffraction peaks are determined by Bragg's law and the unit cell dimensions, while the intensities are governed by the arrangement of atoms within the unit cell. The PXRD pattern would be crucial for quality control in the synthesis of this compound and for studying any potential polymorphism.
Mössbauer Spectroscopy for Tin Oxidation State and Hyperfine Interactions
Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of specific atomic nuclei, such as tin-119 (^119^Sn). This method provides valuable insights into the oxidation state of the tin atom and the nature of hyperfine interactions, which are the subtle interactions between the nucleus and its surrounding electronic and magnetic fields. For this compound, ^119^Sn Mössbauer spectroscopy is instrumental in confirming the tin(IV) oxidation state and elucidating the symmetry of the electronic environment around the tin nucleus.
The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is a measure of the s-electron density at the nucleus and is directly related to the oxidation state and covalency of the tin atom. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the ligand arrangement.
Detailed Research Findings
In organotin compounds, the tin atom is typically in the +4 oxidation state. The isomer shift (δ) for tin(IV) compounds generally falls within a specific range, which is distinct from that of tin(II) compounds. For tetraorganotin compounds like this compound, where the tin atom is bonded to four organic ligands, the local environment is expected to be highly symmetric, approaching a tetrahedral geometry.
For tetra-p-tolyltin (B3149597), the reported isomer shift (δ) is approximately 1.24 mm/s relative to a BaSnO3 source at liquid nitrogen temperature. This value is characteristic of a tin(IV) center in a tetrahedral environment with four Sn-C bonds. The positive isomer shift indicates an increase in s-electron density at the tin nucleus compared to the source, consistent with the formation of covalent bonds.
A key feature of the Mössbauer spectra of many tetraorganotin compounds with identical ligands is the absence or very small magnitude of quadrupole splitting (ΔEQ). researchgate.net This is a direct consequence of the highly symmetric, near-tetrahedral arrangement of the four organic groups around the central tin atom. nih.gov In such a symmetric environment, the electric field gradient at the nucleus is essentially zero, resulting in a single absorption line in the Mössbauer spectrum. For tetra-p-tolyltin, the quadrupole splitting is reported to be 0 mm/s, confirming the high symmetry of the molecule. rsc.org Any deviation from this would indicate a distortion from perfect tetrahedral geometry, which could be induced by steric hindrance or crystal packing effects. uni-bielefeld.de
The hyperfine interactions in this compound are therefore dominated by the isomer shift, which confirms the Sn(IV) oxidation state. The expected absence of significant quadrupole splitting would strongly support a molecular structure with a highly symmetric, tetrahedral coordination of the four 4-methylbenzyl ligands around the tin atom.
Mössbauer Parameters for a Structurally Similar Compound
The following table presents the Mössbauer spectroscopic data for tetra-p-tolyltin, which serves as a close analogue for this compound.
| Compound Name | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE | Reference Source |
| Tetra-p-tolyltin | 1.24 | 0 | BaSnO |
Reactivity and Reaction Mechanisms of Tetrakis 4 Methyl Benzyl Stannane
Cleavage Reactions of Tin-Carbon Bonds
The cleavage of Sn-C bonds is a fundamental reaction of organotin compounds. This process can be initiated by electrophiles, nucleophiles, or through radical pathways.
Functionalization and Derivatization Strategies via Sn-C Bond Transformations
A primary application of tetraorganostannanes in organic synthesis is as precursors to other organometallic reagents or for the introduction of organic groups into molecules. Transmetalation reactions, where the organic group is transferred from tin to another metal, are a common strategy. For instance, treatment with organolithium reagents can lead to the formation of new organolithium species. Palladium-catalyzed cross-coupling reactions, such as the Stille reaction, utilize organostannanes to form new carbon-carbon bonds, although tetraorganostannanes are often less reactive than their triorganotin halide counterparts in these transformations.
Mechanistic Studies of Organostannane Reactivity
The mechanisms of organostannane reactions have been a subject of considerable study, providing insights into the factors that govern their reactivity.
Kinetic and Thermodynamic Analyses of Reaction Pathways:Detailed kinetic and thermodynamic studies are crucial for elucidating reaction mechanisms. Such analyses on related tetraalkyl- and tetraarylstannanes have provided valuable data on reaction rates, activation parameters, and the influence of solvent and electronic effects on the stability of transition states. However, no such specific data exists for Tetrakis-(4-methyl-benzyl)-stannane.
The absence of specific research on this compound highlights a gap in the vast landscape of organometallic chemistry. While general principles of organotin reactivity provide a basis for predicting its chemical behavior, dedicated experimental studies are necessary to delineate the precise nature of its reactions and to harness its potential in synthetic chemistry. Future research in this area would be invaluable for a complete understanding of the structure-reactivity relationships within this class of compounds.
Computational and Theoretical Investigations on Tetrakis 4 Methyl Benzyl Stannane
Density Functional Theory (DFT) Calculations
No specific Density Functional Theory (DFT) calculation data for Tetrakis-(4-methyl-benzyl)-stannane, including its electronic structure, frontier molecular orbitals, optimized geometry, or vibrational frequencies, was found in the public domain. To obtain this information, the following computational studies would need to be performed:
Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)
A DFT calculation would be necessary to determine the electronic structure of this compound. This would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter for understanding the compound's chemical reactivity and electronic properties. The results of such a calculation would typically be presented in a data table, which is currently unavailable.
Geometry Optimization and Conformational Landscape Mapping
To understand the three-dimensional structure of this compound, a geometry optimization calculation using DFT would be required. This would determine the most stable arrangement of the atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. Furthermore, a conformational landscape mapping would explore other possible stable conformations of the molecule, which is particularly important given the flexibility of the benzyl (B1604629) groups. Without dedicated computational studies, these structural parameters remain undetermined.
Vibrational Frequency Calculations for Spectroscopic Correlation
DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. A theoretical vibrational analysis of this compound would allow for the assignment of specific vibrational modes to the experimentally observed spectral bands. This information is valuable for the structural characterization of the compound. Currently, no such theoretical vibrational analysis for this specific molecule has been published.
Molecular Dynamics (MD) Simulations
Similarly, no molecular dynamics (MD) simulation studies for this compound were identified in the literature. MD simulations are essential for understanding the dynamic behavior of molecules over time.
Dynamic Behavior in Solution and Solid States
MD simulations could provide insights into the behavior of this compound in different environments, such as in various solvents or in the solid state. These simulations would track the movements of the atoms over time, revealing information about the molecule's flexibility, conformational changes, and interactions with its surroundings.
Intermolecular Interactions and Self-Assembly Propensities
By simulating a system containing multiple molecules of this compound, MD simulations could be used to study the intermolecular forces that govern how these molecules interact with each other. This would provide valuable information on the potential for self-assembly and the formation of larger ordered structures.
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical calculations are instrumental in modeling the intricate dance of atoms during a chemical reaction. These studies can map out the potential energy surface, identifying the most likely paths from reactants to products. Key elements of such investigations include the characterization of transition states and the determination of energy barriers, which govern the reaction rate. Furthermore, for catalytic processes, these computational methods can illuminate the entire catalytic cycle, detailing the role of the catalyst at each step.
Transition State Characterization and Energy Barrier Determination
The transition state is a fleeting, high-energy arrangement of atoms that represents the peak of the energy barrier between reactants and products. Its geometry and energy are critical for understanding reaction kinetics. Computational methods, such as Density Functional Theory (DFT), are commonly employed to locate and characterize these transient structures. By calculating the energy difference between the reactants and the transition state, the activation energy barrier can be determined.
Unfortunately, no studies were found that have performed such calculations for reactions involving this compound. Consequently, there is no available data on the transition state geometries or the energy barriers for its potential reactions, such as thermal decomposition, electrophilic cleavage, or transmetalation.
Applications of Tetrakis 4 Methyl Benzyl Stannane in Advanced Materials Science and Catalysis
Catalytic Applications in Organic Transformations
There is no specific information available in the reviewed literature regarding the use of Tetrakis-(4-methyl-benzyl)-stannane in the following areas:
Role in Carbon-Carbon Bond Forming Reactions (e.g., Stille, Sonogashira Cross-Coupling)
No studies were found that detail the use of this compound as a reagent or catalyst in Stille or Sonogashira cross-coupling reactions. While the Stille reaction famously utilizes organostannanes, the reactivity and efficacy are highly dependent on the specific organic groups attached to the tin atom. Without experimental data, the potential for the 4-methyl-benzyl group to participate in these reactions remains unknown.
Design and Evaluation of Homogeneous and Heterogeneous Catalytic Systems
Integration into Advanced Materials
Similarly, there is a lack of specific research on the integration of this compound into advanced materials:
Precursor in Polymer and Oligomer Synthesis
No publications were found that document the use of this compound as a monomer or precursor for the synthesis of polymers or oligomers.
Application in Conjugated Microporous Polymers (CMPs) and Organic Frameworks
While related structures like tetrakis(4-ethynylphenyl)stannane have been investigated for the creation of Conjugated Microporous Polymers (CMPs), there is no corresponding research available for this compound. nih.gov The benzyl (B1604629) group, lacking a suitable functional handle for polymerization in this context, makes its direct application in the typical synthesis of CMPs or other organic frameworks unlikely without prior modification.
Role in Supramolecular Assemblies and Self-Organizing Systems
The unique tetrahedral geometry of this compound, with four benzyl groups extending from a central tin atom, makes it an intriguing building block for supramolecular chemistry. The benzyl groups can participate in various non-covalent interactions, such as π-π stacking and van der Waals forces, which are fundamental to the formation of self-organizing systems.
The assembly of these molecules can lead to the formation of ordered structures with potential applications in areas like crystal engineering and host-guest chemistry. The 4-methyl substituent on the benzyl groups can influence the packing of the molecules in the solid state, potentially leading to the formation of specific crystal lattices with desirable properties. The subtle interplay of steric and electronic effects of the methyl groups can guide the self-assembly process, resulting in well-defined supramolecular architectures. Inferences can be drawn from the crystal structure of analogous compounds like tetrakis(4-chlorobenzyl)tin(IV), where intermolecular interactions dictate the formation of a three-dimensional architecture.
The potential for this compound to act as a scaffold for more complex supramolecular structures is also significant. The organic ligands can be functionalized to introduce specific recognition sites, enabling the molecule to selectively bind with other molecules or ions. This could lead to the development of sensors or molecular machines where the organotin compound acts as a central hub.
| Feature | Implication for Supramolecular Chemistry |
| Tetrahedral Geometry | Provides a well-defined 3D scaffold for building complex architectures. |
| Benzyl Groups | Participate in π-π stacking and other non-covalent interactions, driving self-assembly. |
| 4-Methyl Substituents | Influence molecular packing and can be modified to tune supramolecular structure. |
Design Principles for Luminescent Organotin-Based Materials
Organotin compounds have emerged as a promising class of luminescent materials, and the design of this compound aligns with several key principles for achieving efficient light emission. The luminescence in such compounds often arises from ligand-to-metal charge transfer (LMCT) or intraligand transitions.
The design of luminescent organotin materials is guided by the nature of the organic ligands attached to the tin center. Aromatic ligands, such as the 4-methyl-benzyl groups in the title compound, are known to be effective chromophores. The electronic properties of these ligands can be fine-tuned to control the emission wavelength and quantum yield. For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic rings can modify the energy levels of the molecular orbitals involved in the luminescent process.
A critical factor in the design of luminescent organotin compounds is the rigidity of the molecular structure. Increased rigidity can suppress non-radiative decay pathways, leading to higher emission efficiency. In this compound, the bulky nature of the four benzyl groups can lead to a sterically hindered and more rigid structure, which is beneficial for luminescence.
Furthermore, the formation of aggregates can significantly impact the luminescent properties of organotin compounds. Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. The propeller-like shape of tetra-aryl stannanes can promote AIE by restricting intramolecular rotations in the aggregated state.
| Design Principle | Relevance to this compound |
| Aromatic Ligands | The 4-methyl-benzyl groups act as chromophores. |
| Structural Rigidity | Steric hindrance from the benzyl groups can enhance luminescence by reducing non-radiative decay. |
| Aggregation-Induced Emission | The molecular shape may promote AIE in the solid state. |
Conclusion and Future Research Directions
Synthesis of Tetrakis-(4-methyl-benzyl)-stannane
The synthesis of tetraorganotin compounds, such as this compound, typically involves the reaction of a tin tetrahalide, most commonly tin(IV) chloride (SnCl₄), with an organometallic nucleophile. The most common method utilizes a Grignard reagent. For the specific synthesis of this compound, the hypothetical reaction would involve the treatment of tin(IV) chloride with 4-methyl-benzylmagnesium bromide. This reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the quenching of the highly reactive Grignard reagent.
Another viable synthetic route involves the use of an organolithium reagent. In this case, 4-methyl-benzyllithium would be reacted with tin(IV) chloride. The choice between a Grignard or organolithium reagent often depends on the availability of starting materials and the desired reaction conditions.
Spectroscopic and Structural Characterization of Organotin Compounds
The characterization of a new organotin compound like this compound would rely on a combination of spectroscopic and structural methods to confirm its identity and elucidate its properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool.
¹H NMR spectroscopy would be used to confirm the presence of the 4-methyl-benzyl groups. Expected signals would include a singlet for the methyl (CH₃) protons, two doublets in the aromatic region for the para-substituted benzene (B151609) ring, and a singlet for the benzylic methylene (B1212753) (CH₂) protons, with satellite peaks resulting from coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).
¹³C NMR would provide a carbon count and confirm the chemical environment of each carbon atom.
¹¹⁹Sn NMR is particularly informative for organotin compounds, providing a direct probe of the tin center. The chemical shift would be indicative of the coordination number and geometry of the tin atom. For a tetracoordinate compound like this, a shift in a characteristic range would be expected.
Mass Spectrometry (MS) would be employed to determine the molecular weight and fragmentation pattern, further confirming the compound's composition.
Infrared (IR) Spectroscopy would identify characteristic vibrational frequencies of the functional groups present, such as the C-H stretches of the aromatic and aliphatic portions and vibrations associated with the tin-carbon bond.
X-ray Crystallography , if suitable single crystals can be grown, would provide definitive structural information. For the analogous compound Tetrakis(4-fluorophenyl)stannane, studies have shown a deviation from ideal tetrahedral geometry around the central tin atom. acs.org It would be expected that this compound would also exhibit a distorted tetrahedral geometry.
Computational and Theoretical Studies of Organotin Compounds
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the properties of organotin compounds. These studies can predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data to validate the results. Theoretical studies can also provide insight into the nature of the tin-carbon bond, bond dissociation energies, and the electronic structure of the molecule. Such computational analyses of related organotin compounds have been instrumental in understanding their reactivity and physical properties.
Applications of Organotin Compounds in Catalysis and Materials Science
Tetraorganotin compounds serve as important precursors and reagents in various applications, although their direct use as catalysts is less common than that of their tri- and diorganotin counterparts.
In catalysis , tetraorganotins are primarily used as starting materials. For instance, they are key reagents in Stille cross-coupling reactions, where a palladium catalyst facilitates the coupling of the organotin compound with an organic halide to form a new carbon-carbon bond. acs.orgexlibrisgroup.com this compound could potentially be used to introduce the 4-methyl-benzyl group onto various molecular scaffolds through this methodology.
In materials science , organotin compounds have found widespread use. A major application is as stabilizers for polyvinyl chloride (PVC) to prevent thermal degradation. rjpbcs.com They are also used as precursors for the chemical vapor deposition of tin oxide films on glass, which can have electrically conductive properties. rjpbcs.com While specific applications for this compound have not been reported, its properties could make it a candidate for similar roles or as a precursor for novel tin-containing materials.
Q & A
Basic: What are the recommended synthetic routes for Tetrakis-(4-methyl-benzyl)-stannane, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of organotin compounds like this compound typically involves transmetallation or Grignard reactions. For example, highlights methods from stannane chemistry, such as reacting tin(IV) chloride with 4-methylbenzyl magnesium bromide in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key variables include:
- Temperature control (e.g., −78°C for Grignard reagent addition to prevent side reactions).
- Stoichiometric ratios (4:1 molar ratio of benzyl Grignard reagent to SnCl₄ ensures complete substitution).
- Purification via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .
Yield optimization requires monitoring reaction progress via TLC and avoiding moisture, as Sn–C bonds are hydrolytically sensitive .
Basic: How can spectroscopic techniques (NMR, FTIR) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- FTIR : Sn–C stretching vibrations appear at 450–550 cm⁻¹, while aromatic C–H stretches are at 3000–3100 cm⁻¹. Compare with reference spectra of related stannanes (e.g., discusses FTIR analysis of SnH₄) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with tin (e.g., ¹¹⁸Sn, ¹²⁰Sn) .
Basic: What are the stability considerations for storing this compound, and how should decomposition be monitored?
Methodological Answer:
- Storage : Under inert gas (argon) at −20°C in amber glass vials to prevent oxidation and photodegradation. Avoid contact with moisture or protic solvents .
- Decomposition Monitoring :
Advanced: How can researchers resolve contradictions in reported crystallographic data for organotin compounds like this compound?
Methodological Answer:
Discrepancies in crystallographic parameters (e.g., bond angles, lattice constants) may arise from:
- Polymorphism : Different crystallization solvents (e.g., methanol vs. acetonitrile) can alter packing modes. Use single-crystal X-ray diffraction (SC-XRD) with varied solvent systems to identify polymorphs .
- Thermal Motion : Refine anisotropic displacement parameters to distinguish static disorder from dynamic motion in the crystal lattice.
- Data Validation : Cross-reference with databases (e.g., Cambridge Structural Database) and apply R-factor convergence criteria (e.g., R < 0.05 for high reliability) .
Advanced: What mechanistic insights explain the catalytic activity of this compound in cross-coupling reactions?
Methodological Answer:
The Sn–C bond’s lability enables transmetallation in catalysis. Key steps include:
- Oxidative Addition : Sn(IV) centers may undergo redox cycling with transition metals (e.g., Pd(0) → Pd(II)), as observed in Stille-type couplings.
- Ligand Effects : The 4-methylbenzyl group’s steric bulk influences reaction kinetics. Compare turnover frequencies (TOF) with analogs (e.g., Tetrakis(4-fluorobenzyl)stannane) to isolate electronic vs. steric contributions .
- In Situ Spectroscopy : Use ¹¹⁹Sn NMR to track intermediate species (e.g., Sn–Pd complexes) during catalysis .
Advanced: How can computational methods (DFT, MD) predict the reactivity and decomposition pathways of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) :
Advanced: What experimental strategies mitigate air/moisture sensitivity during handling of this compound?
Methodological Answer:
- Glovebox Techniques : Perform syntheses and transfers in a nitrogen/argon-filled glovebox (O₂/H₂O < 1 ppm).
- Schlenk Line : Use vacuum/inert gas cycles for solvent degassing and reagent transfers.
- Sealed NMR Tubes : For spectroscopic analysis, use J. Young valves to maintain inert atmosphere .
- Quartz Reactors : For high-temperature studies, employ sealed quartz tubes to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
